FDA Permanent Listing for Contact Lens Use
1,5-Dibenzamidoanthraquinone is permanently listed by the U.S. FDA as a color additive exempt from certification for use in contact lenses. This regulatory status is unique among anthraquinone derivatives and constitutes a direct, quantitative requirement for procurement in medical device manufacturing. The comparator class of unregulated vat dyes and anthraquinone intermediates lacks this specific authorization, making them ineligible for this high-value application [1].
| Evidence Dimension | FDA Regulatory Status for Medical Device Color Additive |
|---|---|
| Target Compound Data | Permanently listed, exempt from certification for use in contact lenses (21 CFR 73.3118) |
| Comparator Or Baseline | Other vat dyes and anthraquinone intermediates (e.g., Vat Yellow 2, 1,5-diaminoanthraquinone) |
| Quantified Difference | Target compound is explicitly authorized; comparators are not listed for this use. |
| Conditions | FDA regulatory database and CFR Title 21 |
Why This Matters
Procurement for medical device manufacturing mandates this specific FDA listing, eliminating any unlisted alternative regardless of chemical similarity.
- [1] U.S. Food & Drug Administration. (2023). Regulatory Status of Color Additives: N,N'-(9,10-Dihydro-9,10-dioxo-1,5-anthracenediyl)bisbenzamide. Retrieved from https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?id=Dihydrodioxoanthracenediylbisbenzamide&set=ColorAdditives View Source
